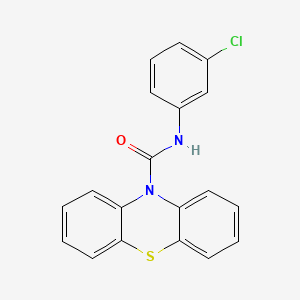
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide, also known as CPZ, is a chemical compound that belongs to the phenothiazine class of compounds. CPZ has been widely used in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide involves its binding to specific receptors in the brain and inhibiting their activity. This compound has been shown to bind to the D2 dopamine receptor with high affinity and inhibit the activity of the receptor. This leads to a decrease in dopamine signaling in the brain, which has been implicated in the pathophysiology of several psychiatric disorders such as schizophrenia. This compound has also been shown to block L-type calcium channels and inhibit the influx of calcium ions into neurons. This leads to a decrease in neuronal excitability, which has been implicated in the pathophysiology of several neurological disorders such as epilepsy.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of the D2 dopamine receptor, which leads to a decrease in dopamine signaling in the brain. This has been implicated in the pathophysiology of several psychiatric disorders such as schizophrenia. This compound has also been shown to block L-type calcium channels and inhibit the influx of calcium ions into neurons. This leads to a decrease in neuronal excitability, which has been implicated in the pathophysiology of several neurological disorders such as epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has several advantages for lab experiments. This compound is a potent and selective inhibitor of the D2 dopamine receptor and L-type calcium channels, which makes it a useful tool for studying the role of these receptors in the brain. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, this compound has several limitations for lab experiments. This compound has poor solubility in water, which makes it difficult to administer to animals. This compound also has a short half-life in the body, which makes it difficult to maintain a steady concentration of the compound in the blood.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide. One direction is to study the role of this compound in the regulation of dopamine signaling in the brain. Another direction is to study the role of this compound in the regulation of calcium signaling in neurons. Another direction is to develop new formulations of this compound that have improved solubility and bioavailability. Another direction is to study the potential therapeutic effects of this compound in the treatment of psychiatric and neurological disorders.
Méthodes De Synthèse
The synthesis method of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide involves the reaction of 3-chloroaniline with 10H-phenothiazine-10-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of this compound with a yield of about 70-80%. The purity of this compound can be improved by recrystallization from a suitable solvent such as ethanol.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has been widely used in scientific research due to its unique properties and mechanism of action. This compound has been used as a tool for studying the role of dopamine receptors in the brain. It has been shown to bind to the D2 dopamine receptor with high affinity and inhibit the activity of the receptor. This compound has also been used as a tool for studying the role of calcium channels in the regulation of neuronal excitability. This compound has been shown to block L-type calcium channels and inhibit the influx of calcium ions into neurons, which leads to a decrease in neuronal excitability.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c20-13-6-5-7-14(12-13)21-19(23)22-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)22/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMYEJFNJNPMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5146150.png)
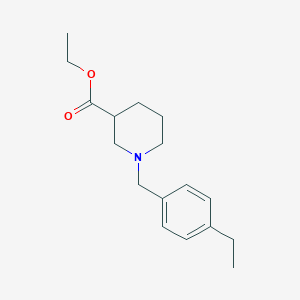
![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)
![2-(4-ethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B5146175.png)
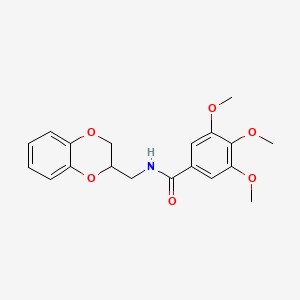
![4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5146193.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146201.png)
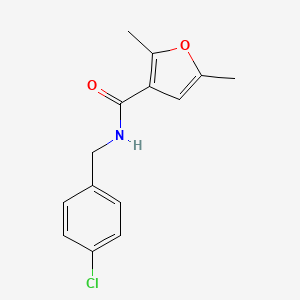

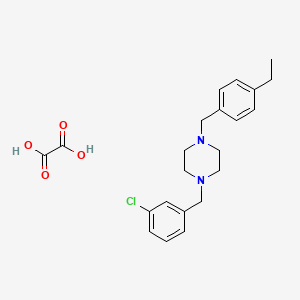
![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B5146242.png)
![N'-[(4-butylcyclohexyl)carbonyl]-4-chlorobenzohydrazide](/img/structure/B5146244.png)